5,7-Dimethoxy-3-(4-pyridinyl)quinoline
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest due to their pharmacological properties. In the context of 5,7-Dimethoxy-3-(4-pyridinyl)quinoline, although not directly synthesized in the provided papers, related compounds have been synthesized and studied. For instance, a series of pyrrolo[3,2,1-ij]quinoline derivatives were synthesized and evaluated for their potential therapeutic application in asthma, with specific substitutions on the quinoline nucleus enhancing their activity against histamine, PAF, and leukotrienes . Another study focused on the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline, which involved nitration and reduction steps, followed by cyclization to form the desired quinoline structures . These methods could potentially be adapted for the synthesis of 5,7-Dimethoxy-3-(4-pyridinyl)quinoline.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. In one study, the crystal structure of a quinoxaline derivative was analyzed, revealing significant hydrogen-bonding interactions and (\pi)-(\pi) stacking, which contribute to the stability of the structure . Although this compound is not the same as 5,7-Dimethoxy-3-(4-pyridinyl)quinoline, the analysis of hydrogen bonding and stacking interactions is relevant for understanding the molecular structure and potential interactions of quinoline derivatives.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions depending on their substituents. For example, the synthesis of activated pyrrolo[3,2,1-ij]quinolines involved the conversion of functional groups at C5, demonstrating the versatility of reactions that quinoline derivatives can participate in . Similarly, the synthesis of pyrido[1',2':1,2]imidazo[4,5-b]quinoxaline derivatives from 2-amino-3-chloroquinoxaline and pyridines indicates the potential for quinoline derivatives to be involved in multi-component reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the pyridoimidazoquinoxalines synthesized in one study exhibited intense greenish-yellow fluorescence, suggesting that structural modifications can significantly alter the optical properties of quinoline derivatives . Additionally, the synthesis of pyrimido[4,5-b]quinoline derivatives in a water medium highlights the solubility aspect of these compounds, which is important for their application in biological systems .
Scientific Research Applications
Synthesis and Chemical Properties
- Chemical Derivatives Synthesis : 5,7-Dimethoxy-3-(4-pyridinyl)quinoline derivatives have been synthesized for various applications. One such derivative includes 2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-1,5-dione derivatives, prepared from related compounds and showing potential in chemical research (Stanforth, 2005).
- Synthetic Methodology Development : Novel synthetic methods have been developed for the creation of complex quinoline derivatives, demonstrating the flexibility and utility of 5,7-dimethoxy-3-(4-pyridinyl)quinoline in chemical synthesis (Yang et al., 2013).
Biological Applications and Potential
- Growth Factor Receptor Inhibition : Certain derivatives of 5,7-dimethoxy-3-(4-pyridinyl)quinoline have been shown to inhibit transforming growth factor beta type I receptor kinase, indicating potential in biological and pharmaceutical research (Li et al., 2004).
- Leukotriene Synthesis Inhibition : Some derivatives exhibit potent inhibitory activity on leukotriene synthesis, indicating potential therapeutic applications in conditions like asthma (Hutchinson et al., 2009).
properties
IUPAC Name |
5,7-dimethoxy-3-pyridin-4-ylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-13-8-15-14(16(9-13)20-2)7-12(10-18-15)11-3-5-17-6-4-11/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXDLZBPKJEWHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(C=N2)C3=CC=NC=C3)C(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160107 | |
Record name | 5,7-Dimethoxy-3-(4-pyridinyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethoxy-3-(4-pyridinyl)quinoline | |
CAS RN |
137206-97-4 | |
Record name | 5,7-Dimethoxy-3-(4-pyridinyl)quinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137206974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dimethoxy-3-(4-pyridinyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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